An In-depth Technical Guide to 2-(6-Aminopurin-9-yl)ethanol: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 2-(6-Aminopurin-9-yl)ethanol: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and known applications of 2-(6-Aminopurin-9-yl)ethanol (CAS No. 707-99-3), a key nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its role as a precursor in the development of antiviral and anticancer agents. While direct involvement in specific signaling pathways is not extensively documented, a generalized metabolic pathway for related acyclic nucleoside analogs is presented.
Chemical Properties and Structure
2-(6-Aminopurin-9-yl)ethanol, also known as 9-(2-Hydroxyethyl)adenine, is a synthetic nucleoside analog. It consists of an adenine base attached to an ethanol substituent at the N9 position of the purine ring.[1] At room temperature, it is a white to off-white crystalline solid.[2]
Physicochemical Data
The following table summarizes the key quantitative data for 2-(6-Aminopurin-9-yl)ethanol.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₅O | [1] |
| Molecular Weight | 179.18 g/mol | [1] |
| CAS Number | 707-99-3 | [1] |
| Melting Point | 240.0 to 244.0 °C | |
| Boiling Point | 473.2 °C at 760 mmHg | |
| Density | 1.67 g/cm³ | |
| Flash Point | 240 °C | |
| Vapour Pressure | 9.29E-10 mmHg at 25°C | |
| Refractive Index | 1.794 | |
| Solubility | Soluble in DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) | |
| LogP | -0.8 | [1] |
Structural Information
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IUPAC Name: 2-(6-aminopurin-9-yl)ethanol[1]
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SMILES: C1=NC(=C2C(=N1)N(C=N2)CCO)N[1]
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InChI: InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)[1]
Experimental Protocols
Synthesis of 2-(6-Aminopurin-9-yl)ethanol
A common method for the synthesis of 2-(6-Aminopurin-9-yl)ethanol involves the reaction of adenine with a suitable ethanol derivative. The following is a representative protocol:
Materials:
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Adenine
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Vinyl carbonate
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N,N-dimethylformamide (DMF)
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Sodium hydroxide (NaOH)
-
Toluene
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Ethanol
Procedure:
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To a reaction vessel, add adenine, vinyl carbonate, DMF, and sodium hydroxide.
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Heat the mixture to reflux (approximately 145°C) and maintain for 2 hours.
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Cool the reaction mixture to below 100°C and then further cool to 5°C in an ice bath.
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Dilute the mixture with toluene while keeping the temperature below 10°C.
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Stir the mixture for 2 hours and then filter to collect the precipitate.
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Wash the filter cake sequentially with toluene and pre-cooled ethanol.
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Dry the product under reduced pressure at 50°C until a constant weight is achieved.
-
Characterize the final product for purity and structure using HPLC and ¹H-NMR (in DMSO-d₆).
Caption: Synthesis workflow for 2-(6-Aminopurin-9-yl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of 2-(6-Aminopurin-9-yl)ethanol.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker or Varian, 300-600 MHz)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
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Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters:
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Pulse program: zg30 or similar
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Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Spectral width: appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)
-
Data Acquisition (¹³C NMR):
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Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse program: zgpg30 or similar
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 seconds
-
Spectral width: appropriate for the expected chemical shift range (e.g., 0 to 160 ppm)
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-(6-Aminopurin-9-yl)ethanol.
Instrumentation:
-
Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).
Sample Preparation (for ESI-MS):
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Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
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For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain the fragmentation pattern.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.
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Analyze the fragmentation pattern to deduce the structure of the molecule. Key fragments would likely arise from the cleavage of the ethanol side chain and fragmentation of the purine ring.[3][4]
Biological Significance and Applications
2-(6-Aminopurin-9-yl)ethanol is a crucial intermediate in the synthesis of various antiviral and anticancer drugs.[2] Its primary role is as a precursor for the production of acyclic nucleoside phosphonates, such as adefovir and tenofovir, which are potent inhibitors of viral reverse transcriptase and DNA polymerase.[5][6]
Mechanism of Action of Derivatives
While 2-(6-Aminopurin-9-yl)ethanol itself is not the active therapeutic agent, its derivatives, particularly the phosphonates, exhibit significant biological activity. The general mechanism involves intracellular phosphorylation to the active diphosphate form. This active metabolite then acts as a competitive inhibitor of the natural deoxynucleoside triphosphates, leading to the termination of the growing DNA chain when incorporated by viral polymerases.[7]
Generalized Metabolic Pathway
Specific signaling pathways directly involving 2-(6-Aminopurin-9-yl)ethanol have not been extensively reported in the literature. However, as a nucleoside analog, its derivatives are expected to follow a general metabolic activation pathway within the cell.
Caption: Generalized metabolic activation of acyclic nucleoside phosphonates.
Conclusion
2-(6-Aminopurin-9-yl)ethanol is a fundamentally important molecule in medicinal chemistry, serving as a versatile building block for the synthesis of potent antiviral and anticancer therapeutics. This guide has provided a detailed summary of its chemical properties, structure, and key experimental methodologies for its synthesis and characterization. While its direct biological activity and interaction with specific signaling pathways are not well-defined, its role as a precursor to clinically significant drugs underscores its importance in the field of drug discovery and development. Further research into the direct biological effects of this compound could potentially unveil novel therapeutic applications.
References
- 1. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. innospk.com [innospk.com]
- 6. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic pathways for activation of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
